

Comparative Analysis: 2-Morpholin-4-YL-2-oxoethanol and a Reference Compound

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Compound of Interest

Compound Name: *2-Morpholin-4-YL-2-oxoethanol*

Cat. No.: *B118212*

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An Objective Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comparative framework for evaluating the investigational compound "**2-Morpholin-4-YL-2-oxoethanol**" against a well-characterized reference compound, 3,4-Methylenedioxymethamphetamine (MDMA). Due to the current lack of publicly available biological data for "**2-Morpholin-4-YL-2-oxoethanol**," this document serves as a template, populated with comprehensive data for MDMA, to illustrate the key benchmarks and experimental methodologies crucial for a thorough comparative analysis. The included data tables, experimental protocols, and pathway diagrams are designed to guide researchers in the systematic evaluation of novel psychoactive or neuroactive compounds.

Physicochemical Properties

A fundamental starting point for any comparative analysis is the characterization of the physicochemical properties of the compounds. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Property	2-Morpholin-4-YL-2-oxoethanol	3,4-Methylenedioxymethamphetamine (MDMA)
Molecular Formula	C ₆ H ₁₁ NO ₃	C ₁₁ H ₁₅ NO ₂
Molecular Weight	145.16 g/mol	193.24 g/mol
Appearance	Data not available	Oil or colorless to white solid. [1]
Melting Point	Data not available	147-153 °C (hydrochloride salt)
Boiling Point	Data not available	100-110 °C at 0.4 mmHg
Water Solubility	Data not available	Limited
LogP	Data not available	1.8

Pharmacological Profile: In Vitro Activity

In vitro assays are essential for determining the interaction of a compound with specific molecular targets. The following tables summarize the binding affinities (Ki) and functional inhibition (IC₅₀) of MDMA for key monoamine transporters and serotonin receptors. These targets are critical in mediating the psychoactive and neurotoxic effects of many centrally acting drugs.

Monoamine Transporter Inhibition

Target	2-Morpholin-4-YL-2-oxoethanol IC ₅₀ (µM)	MDMA IC ₅₀ (µM)
Serotonin Transporter (SERT)	Data not available	1.12 [2]
Dopamine Transporter (DAT)	Data not available	3.24 [2]
Norepinephrine Transporter (NET)	Data not available	0.64 [2]

Receptor Binding Affinity

Target	2-Morpholin-4-YL-2-oxoethanol K_i (μM)	MDMA K_i (μM)
5-HT _{1a} Receptor	Data not available	> 50[3]
5-HT _{2a} Receptor	Data not available	4.7 (R-enantiomer)[3]
5-HT _{2B} Receptor	Data not available	Data not available

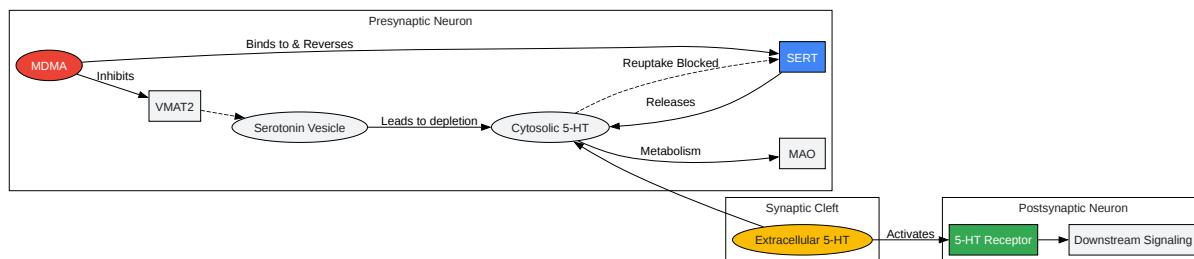
Toxicology Profile: In Vivo Data

Preclinical in vivo studies are critical for assessing the safety profile of a compound. The median lethal dose (LD₅₀) is a standard measure of acute toxicity.

Species	Route of Administration	2-Morpholin-4-YL-2-oxoethanol LD ₅₀ (mg/kg)	MDMA LD ₅₀ (mg/kg)
Rat	Oral	Data not available	180[1]
Mouse	Intraperitoneal	Data not available	97
Guinea Pig	Intraperitoneal	Data not available	98

Mechanism of Action: MDMA

MDMA primarily exerts its effects by interacting with monoamine transporters. It acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular release of serotonin, dopamine, and norepinephrine from the presynaptic neuron into the synaptic cleft. This surge in neurotransmitters is responsible for its acute psychoactive effects.



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MDMA's Mechanism of Action on a Serotonergic Neuron.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of objective scientific comparison. Below are methodologies for key *in vitro* and *in vivo* assays relevant to the pharmacological and toxicological profiling of neuroactive compounds.

1. In Vitro Monoamine Transporter Uptake Assay

This assay measures a compound's ability to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific monoamine transporter.[4][5]

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).
- Reagents:

- Radiolabeled substrates: [³H]5-HT (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Test compound and reference compound (MDMA).
- Scintillation fluid.

- Procedure:
 - Plate the transporter-expressing cells in a 96-well plate and culture until confluent.
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with varying concentrations of the test compound or reference compound for a specified time (e.g., 10-20 minutes) at 37°C.
 - Initiate the uptake reaction by adding the radiolabeled substrate.
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C.
 - Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
 - Lyse the cells and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

2. In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insight into a compound's *in vivo* effects on neurotransmitter release.[\[6\]](#)[\[7\]](#)

- Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
- Surgical Procedure:

- Anesthetize the animal and place it in a stereotaxic frame.
- Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
- Allow the animal to recover for several days.
- Microdialysis Procedure:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfusion the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μ L/min).
 - Collect baseline dialysate samples for at least 1-2 hours.
 - Administer the test compound or reference compound (e.g., via intraperitoneal injection).
 - Continue collecting dialysate samples for several hours post-administration.
- Sample Analysis: Analyze the dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
- Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of the test compound to the reference compound.

3. Assessment of Neurotoxicity in Rodents

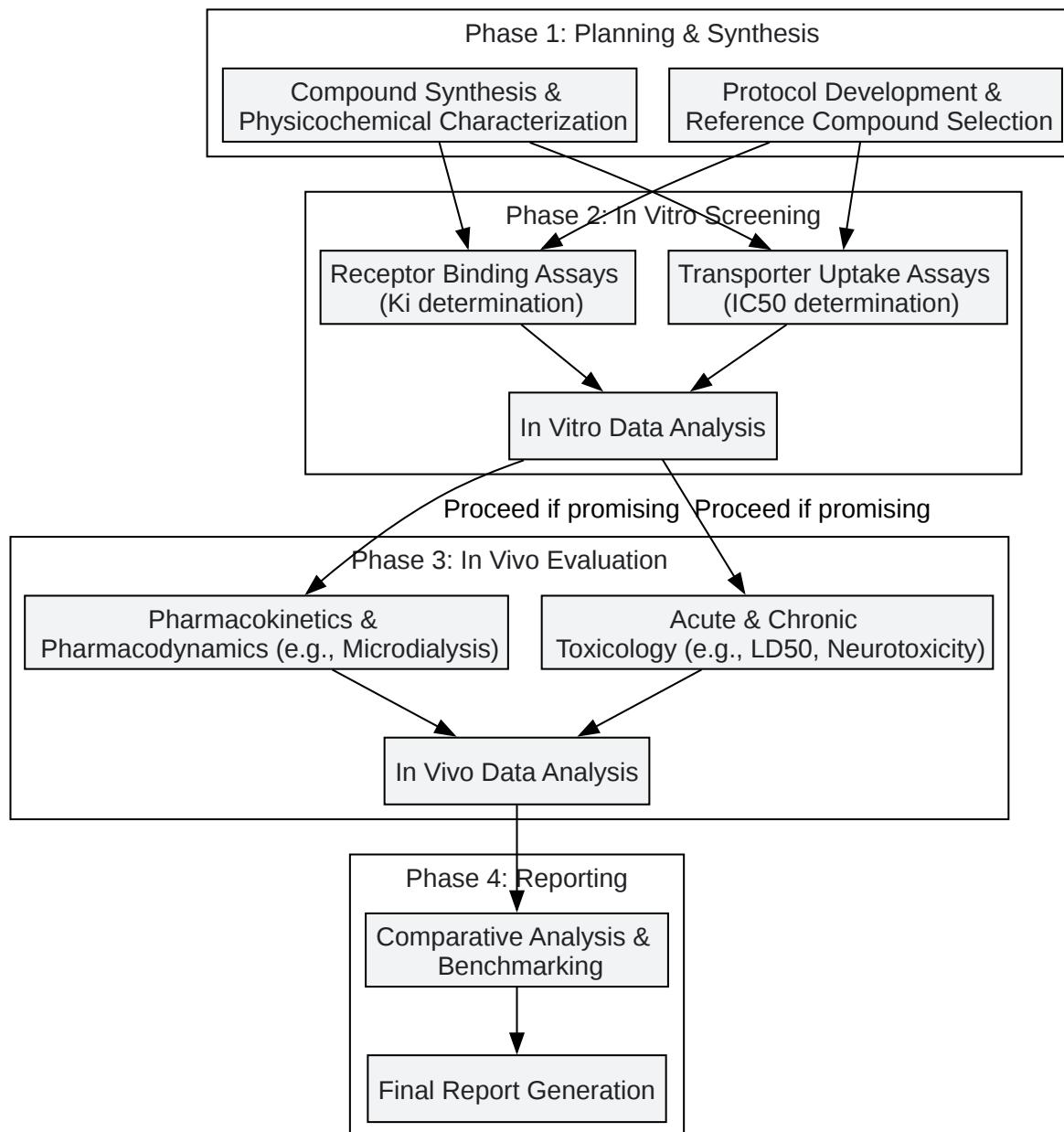
This protocol is designed to evaluate the potential long-term neurotoxic effects of a compound on serotonergic neurons.[\[8\]](#)[\[9\]](#)

- Animals: Adolescent or adult rats.
- Dosing Regimen: Administer the test compound or reference compound using a binge-like dosing regimen (e.g., multiple doses over a single day or on consecutive days) that is known to induce neurotoxicity with the reference compound. For MDMA, a common regimen is multiple intraperitoneal injections of 5-20 mg/kg.[\[8\]](#)[\[10\]](#)

- Endpoint Analysis (e.g., 7 days post-treatment):
 - Euthanize the animals and dissect specific brain regions (e.g., frontal cortex, striatum, hippocampus).
 - Measure tissue levels of serotonin and its metabolite 5-HIAA using HPLC-ECD to assess for depletion.
 - Perform immunohistochemistry to quantify the density of serotonin transporter (SERT) as a marker of serotonergic axon terminals.
- Data Analysis: Compare the serotonin and SERT levels in the brains of animals treated with the test compound to those treated with the reference compound and a vehicle control group.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative benchmarking of a novel compound against a reference standard.



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General Experimental Workflow for Compound Benchmarking.

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